6-Bromo-2-chloro-3-propoxybenzaldehyde
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Overview
Description
6-Bromo-2-chloro-3-propoxybenzaldehyde is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . This compound is characterized by the presence of bromine, chlorine, and propoxy groups attached to a benzaldehyde core. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation . The propoxy group can be introduced through a nucleophilic substitution reaction using propyl alcohol or a similar reagent .
Industrial Production Methods
Industrial production of 6-Bromo-2-chloro-3-propoxybenzaldehyde follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-propoxybenzaldehyde undergoes various chemical reactions, including:
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4
Properties
Molecular Formula |
C10H10BrClO2 |
---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
6-bromo-2-chloro-3-propoxybenzaldehyde |
InChI |
InChI=1S/C10H10BrClO2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,6H,2,5H2,1H3 |
InChI Key |
RZWDUUWDXIEIIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)C=O)Cl |
Origin of Product |
United States |
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